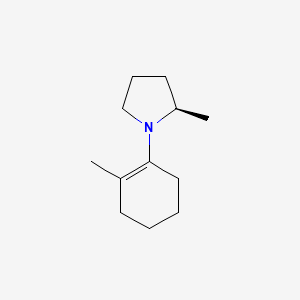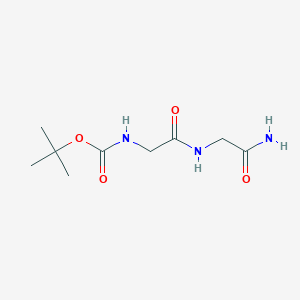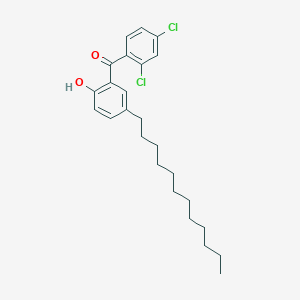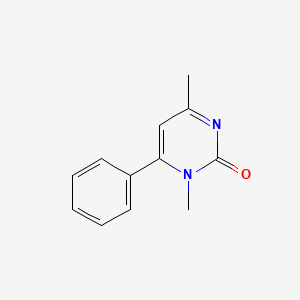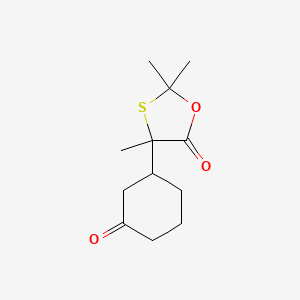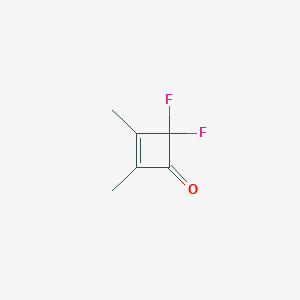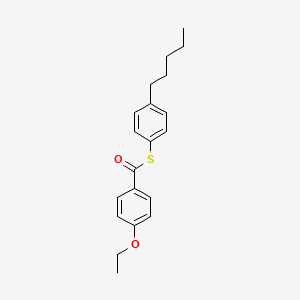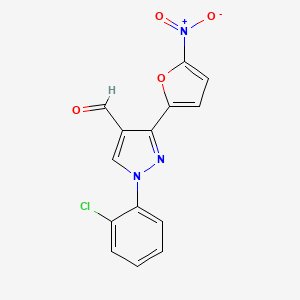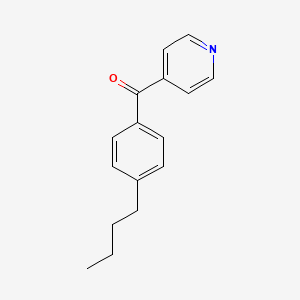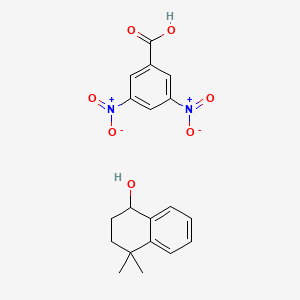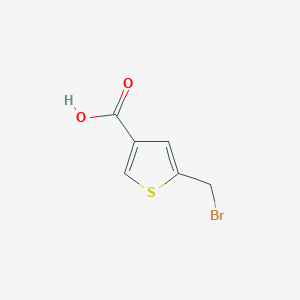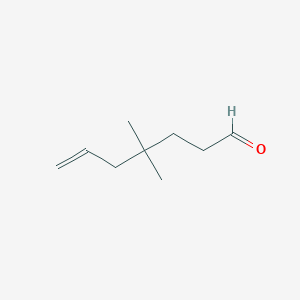
4,4-Dimethylhept-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylhept-6-enal is an organic compound with the molecular formula C9H16O . It is an aldehyde with a unique structure characterized by a heptene backbone with two methyl groups at the fourth carbon and an aldehyde group at the sixth carbon. This compound is known for its applications in various fields, including fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylhept-6-enal can be synthesized through the Darzens reaction, which involves the reaction of 6-methyl-5-hepten-2-one with ethyl chloroacetate. The intermediate glycidate is then saponified and decarboxylated to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Darzens reaction due to its efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylhept-6-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in the heptene chain can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are commonly used.
Major Products Formed
Oxidation: 4,4-Dimethylhept-6-enoic acid.
Reduction: 4,4-Dimethylhept-6-enol.
Substitution: Various substituted heptenes depending on the reagent used.
Scientific Research Applications
4,4-Dimethylhept-6-enal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma and ability to enhance flavors
Mechanism of Action
The mechanism of action of 4,4-Dimethylhept-6-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The double bond in the heptene chain also allows for various chemical interactions and modifications.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylhept-5-enal
- 4,4-Dimethylhept-5-enal
- 4,4-Dimethylhex-6-enal
Comparison
4,
Properties
CAS No. |
61846-99-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4,4-dimethylhept-6-enal |
InChI |
InChI=1S/C9H16O/c1-4-6-9(2,3)7-5-8-10/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
BGJLDTBZRPFWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


